

5-Bromo-2-ethoxypyridine: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-ethoxypyridine**

Cat. No.: **B189575**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromo-2-ethoxypyridine**, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, provides key technical data, and outlines detailed experimental protocols for its synthesis and a representative application in cross-coupling reactions.

Commercial Availability and Suppliers

5-Bromo-2-ethoxypyridine (CAS No. 55849-30-4) is readily available from a number of chemical suppliers globally, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various quantities with purities often exceeding 98%. When sourcing this chemical, it is crucial for researchers to verify the CAS number to avoid confusion with its methoxy analog, 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0).

Below is a summary of prominent suppliers offering **5-Bromo-2-ethoxypyridine**:

Supplier	Headquarters	Purity	Available Quantities
Chem-Impex International	Wood Dale, IL, USA	≥99% (HPLC)	1g, 5g, 25g, 100g, 250g
BLD Pharm	Shanghai, China	≥98%	Grams to Kilograms
TCI America	Portland, OR, USA	≥98.0%	Grams to Kilograms
Fisher Scientific	Hampton, NH, USA	Varies by brand	Varies by brand

Note: Availability and purity levels are subject to change. It is recommended to consult the supplier's website for the most current information.

Technical Data

A summary of the key physical and chemical properties of **5-Bromo-2-ethoxypyridine** is provided in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

Property	Value	Reference
CAS Number	55849-30-4	[1]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	Yellow crystalline powder	[1]
Melting Point	32-38 °C	[1]
Purity	≥98% (Typically analyzed by GC or HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Experimental Protocols

5-Bromo-2-ethoxypyridine is a versatile intermediate used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of both an ethoxy group, which can influence the electronic properties of the pyridine ring, and a bromine atom, which serves as a handle for various cross-coupling reactions.

Synthesis of 5-Bromo-2-ethoxypyridine

A common and efficient method for the synthesis of **5-Bromo-2-ethoxypyridine** is the nucleophilic aromatic substitution of 2,5-dibromopyridine with sodium ethoxide. The ethoxide selectively displaces the bromine atom at the 2-position, which is more activated towards nucleophilic attack.

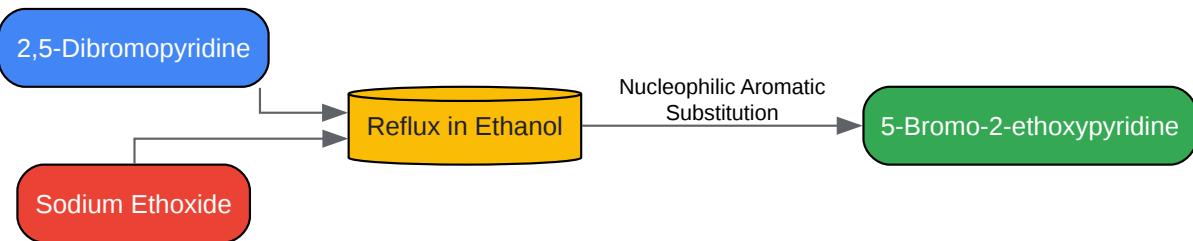
Reaction:

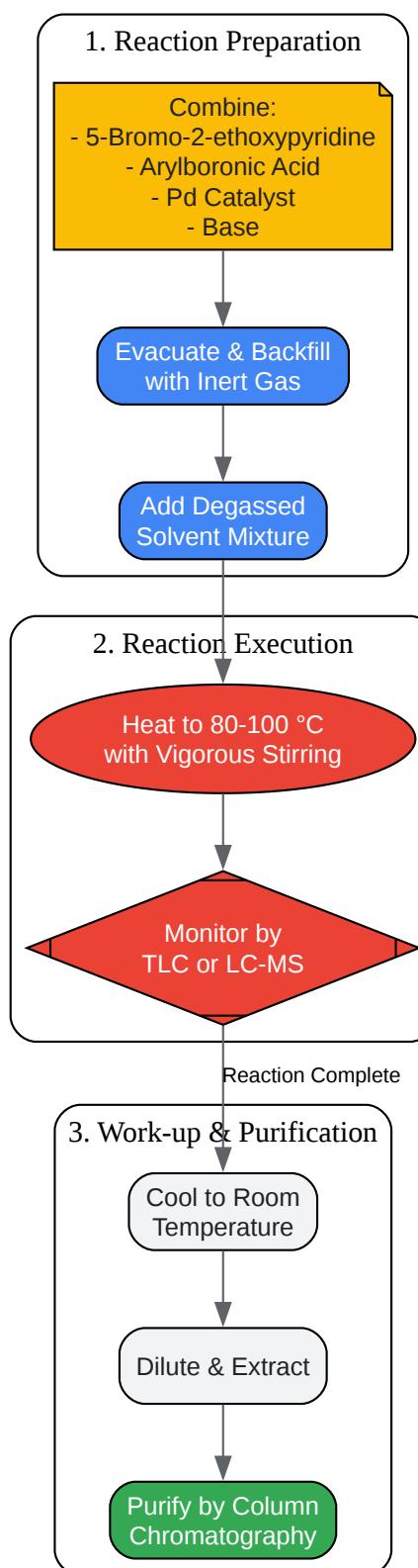
Detailed Protocol:

- Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: To this solution, add 2,5-dibromopyridine (1.0 eq.).
- Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **5-Bromo-2-ethoxypyridine**.

Suzuki Cross-Coupling Reaction: A Representative Application

The bromine atom at the 5-position of **5-Bromo-2-ethoxypyridine** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl and heteroaryl compounds.


Reaction:


Detailed Protocol:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **5-Bromo-2-ethoxypyridine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq.), and a base such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 5-aryl-2-ethoxypyridine product.

Visualizations

The following diagrams illustrate the synthesis pathway of **5-Bromo-2-ethoxypyridine** and a typical experimental workflow for its application in a Suzuki coupling reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [5-Bromo-2-ethoxypyridine: A Technical Guide to Commercial Availability, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189575#commercial-availability-and-suppliers-of-5-bromo-2-ethoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com